molecular formula C16H13NO3S2 B11994914 3-(4-Ethoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one

3-(4-Ethoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one

Cat. No.: B11994914
M. Wt: 331.4 g/mol
InChI Key: ZHLDMMOPBUECBW-GXDHUFHOSA-N
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Description

3-(4-Ethoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with ethoxyphenyl and furan-2-ylmethylene groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazolidinone core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxyphenyl and furan-2-ylmethylene groups can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.

    Chalcones: Compounds with a similar chalcone intermediate structure.

    Furan Derivatives: Compounds with a furan ring but different functional groups.

Uniqueness

3-(4-Ethoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

Molecular Formula

C16H13NO3S2

Molecular Weight

331.4 g/mol

IUPAC Name

(5E)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13NO3S2/c1-2-19-12-7-5-11(6-8-12)17-15(18)14(22-16(17)21)10-13-4-3-9-20-13/h3-10H,2H2,1H3/b14-10+

InChI Key

ZHLDMMOPBUECBW-GXDHUFHOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S

Origin of Product

United States

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